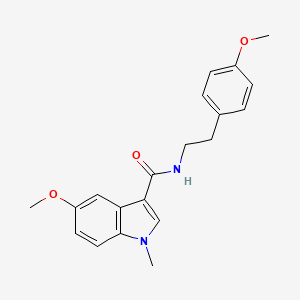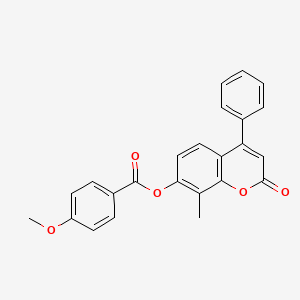![molecular formula C17H13N5O3 B11152684 (2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11152684.png)
(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzimidazole derivative with a pyrrolopyridine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrrolopyridine: Shares the pyrrolopyridine ring but lacks the benzimidazole moiety.
Imidazole: Another heterocyclic compound with diverse applications
Uniqueness
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE is unique due to its fused ring structure, combining the properties of both benzimidazole and pyrrolopyridine. This fusion enhances its potential biological activities and makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H13N5O3 |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C17H13N5O3/c1-9(22-15(24)10-6-7-18-8-11(10)16(22)25)14(23)21-17-19-12-4-2-3-5-13(12)20-17/h2-9H,1H3,(H2,19,20,21,23)/t9-/m0/s1 |
Clave InChI |
RMOZDNCHXNBMGU-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4 |
SMILES canónico |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152601.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11152607.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11152610.png)
![2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11152616.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152625.png)
![trans-4-({[(4-Nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152628.png)
![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11152631.png)

![3-[6-(4-benzylpiperazino)-6-oxohexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152650.png)
![[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11152666.png)
![8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152683.png)

![2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11152692.png)
